molecular formula C10H24N4+2 B1263594 N-Prenylagmatine

N-Prenylagmatine

Cat. No.: B1263594
M. Wt: 200.32 g/mol
InChI Key: VACJHYSOFQSYAC-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

N-Prenylagmatine (chemical name: N-(4-aminobutyl)-N’-(3-methyl-2-butenyl)guanidine), also referred to as G3 in some studies, is a guanidine-containing polyamine analogue with notable inhibitory activity against polyamine oxidases (PAOs). It is structurally characterized by a prenyl group attached to the agmatine backbone, which enhances its binding affinity to PAO enzymes . This compound has been synthesized and studied extensively in plant and animal models, where it acts as a competitive inhibitor of PAOs, enzymes critical for polyamine catabolism and hydrogen peroxide (H₂O₂) production . Its role in modulating oxidative stress and cell differentiation processes, particularly in root development and programmed cell death, has been highlighted in plant physiology studies .

Properties

Molecular Formula

C10H24N4+2

Molecular Weight

200.32 g/mol

IUPAC Name

[amino-(4-azaniumylbutylamino)methylidene]-(3-methylbut-2-enyl)azanium

InChI

InChI=1S/C10H22N4/c1-9(2)5-8-14-10(12)13-7-4-3-6-11/h5H,3-4,6-8,11H2,1-2H3,(H3,12,13,14)/p+2

InChI Key

VACJHYSOFQSYAC-UHFFFAOYSA-P

Canonical SMILES

CC(=CC[NH+]=C(N)NCCCC[NH3+])C

Synonyms

N-(4-aminobutyl)-N'-(3-methyl--2-butenyl)guanidine
N-prenylagmatine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-Prenylagmatine belongs to a class of guanidine-containing PAO inhibitors. Below, its biochemical properties, selectivity, and efficacy are compared with key analogues:

Inhibitory Activity Against PAOs
Compound Target Enzyme(s) Inhibition Constant (Kᵢ) Selectivity Notes Mechanism of Action
This compound PAOX (murine/plant) 0.8 μM (PAOX) Selective for PAOX over SMOX (46 μM) Competitive inhibition
Guazatine (Iminoctadine) PAOX, SMOX <0.5 μM Non-selective Competitive inhibition
1,12-Diaminododecane AtPAO1 (Arabidopsis) 0.5 μM Prefers longer-chain polyamines Competitive inhibition
MDL72527 AtPAO1 (Arabidopsis) 8.5 μM Lower affinity than this compound Competitive inhibition
Chlorhexidine PAOX, SMOX Not reported Non-selective, high cytotoxicity Competitive inhibition

Key Findings :

  • Selectivity : this compound exhibits ~57-fold higher selectivity for PAOX over spermine oxidase (SMOX) compared to guazatine, which inhibits both enzymes indiscriminately . This selectivity is attributed to its prenyl group, which optimizes binding to PAOX active sites .
  • Potency: While guazatine has a lower Kᵢ (<0.5 μM), its non-selectivity limits therapeutic utility. In contrast, this compound balances moderate potency (Kᵢ = 0.8 μM) with specificity, making it a preferred tool for studying PAOX-dependent pathways .
  • Structural Analogues: 1,12-Diaminododecane, a linear polyamine, shares competitive inhibition but lacks the guanidine moiety critical for H₂O₂ scavenging, a feature inherent to this compound’s mechanism .

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